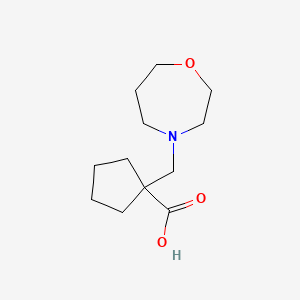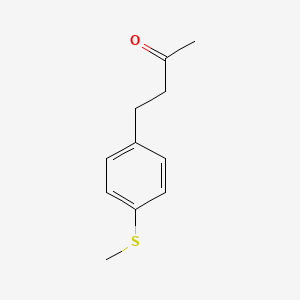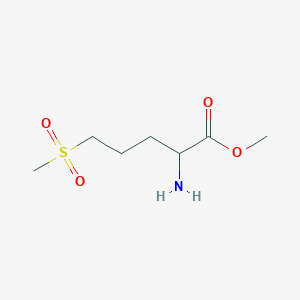
3-(3-Bromo-4-fluorophenyl)isoxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromo-4-fluorophenyl)isoxazole-5-carboxylic acid: is a chemical compound with the molecular formula C10H5BrFNO3 and a molecular weight of 286.05 g/mol . This compound belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromo-4-fluorophenyl)isoxazole-5-carboxylic acid typically involves the cycloaddition reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., sodium bicarbonate) at ambient temperature . This reaction yields a mixture of 3,5-disubstituted isoxazoles and 3,4-disubstituted isoxazoles .
Industrial Production Methods: Industrial production methods for this compound often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and efficient, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(3-Bromo-4-fluorophenyl)isoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The isoxazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed: The major products formed from these reactions include various substituted isoxazole derivatives, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-(3-Bromo-4-fluorophenyl)isoxazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules .
Biology and Medicine: This compound has shown promise in biological and medicinal research due to its potential antiviral, anticancer, and anti-inflammatory activities . It is often used in the development of new therapeutic agents targeting various diseases .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials . Its derivatives are used in the manufacture of pharmaceuticals, agrochemicals, and other high-value products .
Mécanisme D'action
The mechanism of action of 3-(3-Bromo-4-fluorophenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways . The isoxazole ring can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects . For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Comparison: Compared to similar compounds, 3-(3-Bromo-4-fluorophenyl)isoxazole-5-carboxylic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring . This dual substitution enhances its reactivity and allows for the formation of a wider range of derivatives with diverse biological activities . Additionally, the carboxylic acid group provides further opportunities for chemical modifications and functionalization .
Propriétés
Formule moléculaire |
C10H5BrFNO3 |
|---|---|
Poids moléculaire |
286.05 g/mol |
Nom IUPAC |
3-(3-bromo-4-fluorophenyl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C10H5BrFNO3/c11-6-3-5(1-2-7(6)12)8-4-9(10(14)15)16-13-8/h1-4H,(H,14,15) |
Clé InChI |
CMUSLJFSVVOGMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=NOC(=C2)C(=O)O)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[3-(2-Methylphenyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B15318550.png)





